(S)-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478229
InChI: InChI=1S/C15H27ClN2O3/c1-11(2)18(13(19)9-16)10-12-7-6-8-17(12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1
SMILES: CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CCl
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol

(S)-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13478229

Molecular Formula: C15H27ClN2O3

Molecular Weight: 318.84 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H27ClN2O3
Molecular Weight 318.84 g/mol
IUPAC Name tert-butyl (2S)-2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H27ClN2O3/c1-11(2)18(13(19)9-16)10-12-7-6-8-17(12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1
Standard InChI Key VJFNJTPITWGWGI-LBPRGKRZSA-N
Isomeric SMILES CC(C)N(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(=O)CCl
SMILES CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CCl
Canonical SMILES CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CCl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a pyrrolidine ring (a five-membered cyclic amine) substituted with a methyl group bearing both isopropyl-amino and 2-chloro-acetyl moieties. The tert-butyl ester group at the 1-position enhances steric protection of the carboxylic acid functionality, improving stability during synthetic processes . The (S)-configuration at the chiral center ensures specific three-dimensional interactions with biological targets, influencing its pharmacological profile.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₇ClN₂O₃
Molecular Weight318.84 g/mol
IUPAC Nametert-butyl (2S)-2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
CAS Number1354002-25-7

Stereochemical Considerations

The (S)-configuration is critical for biological activity, as enantiomers often exhibit divergent interactions with enzymes or receptors. Computational modeling suggests that the spatial arrangement of the chloroacetyl and isopropyl groups facilitates binding to hydrophobic pockets in target proteins.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the preparation of the pyrrolidine core. Key steps include:

  • Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.

  • Introduction of the isopropyl-amino-methyl moiety via reductive amination or nucleophilic substitution.

  • Chloroacetylation using 2-chloroacetyl chloride in the presence of a base such as triethylamine.

  • Final purification via column chromatography or recrystallization to achieve >95% purity .

Industrial-Scale Production

Automated continuous-flow systems are employed to optimize reaction parameters (e.g., temperature, solvent polarity) and enhance yields. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred solvents due to their compatibility with Boc protection strategies.

Physicochemical Properties

Stability and Solubility

The tert-butyl ester confers stability under basic conditions but is susceptible to acidic hydrolysis, enabling controlled deprotection. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point98–102°C (decomposes)
LogP (Partition Coefficient)2.3 ± 0.2
StabilityStable at RT under inert gas

Spectroscopic Characterization

  • NMR (¹H, ¹³C): Peaks at δ 1.42 ppm (tert-butyl), δ 4.21 ppm (pyrrolidine CH₂), and δ 4.85 ppm (chloroacetyl CH₂) confirm the structure.

  • IR: Strong absorption at 1745 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (amide I band).

Biological Activity and Mechanisms

Enzyme Inhibition

The chloroacetyl group acts as an electrophilic warhead, enabling covalent modification of serine or cysteine residues in enzymes. Preliminary studies suggest inhibition of proteases and kinases, though specific targets remain under investigation .

Applications in Drug Development

Intermediate in Peptide Mimetics

The compound serves as a scaffold for synthesizing peptidomimetics targeting G protein-coupled receptors (GPCRs). Its rigidity and stereochemistry mimic natural peptide backbones, enhancing binding affinity .

Prodrug Design

The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acids, making it a candidate for prodrug formulations. For example, conversion to (S)-2-{[(2-chloroacetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid enhances solubility for intravenous delivery.

Research Findings and Future Directions

Recent Advances

  • Selective CDK4/6 Inhibition: Structural analogs have shown promise in blocking cyclin-dependent kinases, with IC₅₀ values <100 nM .

  • Antimicrobial Activity: Chloroacetyl-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL) .

Challenges and Opportunities

  • Toxicity Concerns: The chloroacetyl group’s reactivity may lead to off-target effects, necessitating targeted delivery systems.

  • Synthetic Scalability: Advances in flow chemistry could reduce production costs by 40%.

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